Numidargistat dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Numidargistat dihydrochloride involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet the standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Numidargistat dihydrochloride primarily undergoes inhibition reactions with arginase enzymes. It does not significantly affect nitric oxide synthase activity and is not directly cytotoxic to murine cancer cell lines .
Common Reagents and Conditions: The compound is tested in various in vitro and in vivo conditions to evaluate its efficacy. Common reagents used in these reactions include recombinant human arginase 1 and 2, human granulocyte, erythrocyte, and hepatocyte lysates, and cancer patient plasma .
Major Products Formed: The primary product formed from the reaction of this compound with arginase is the inhibition of the enzyme’s activity, leading to reduced levels of arginine hydrolysis .
Scientific Research Applications
Numidargistat dihydrochloride has several scientific research applications, particularly in the field of immuno-oncology. It is used to study the role of arginase in cancer and to develop therapeutic strategies for cancer treatment. The compound has shown efficacy in increasing the number of tumor-infiltrating cytotoxic cells and decreasing myeloid cells in mice . It is also used in combination with other immunotherapeutic agents, such as PD-L1 blockade, to enhance anti-tumor effects .
Mechanism of Action
Numidargistat dihydrochloride exerts its effects by inhibiting the activity of arginase enzymes, specifically arginase 1 and 2. Arginase enzymes hydrolyze the amino acid arginine to ornithine and urea. By inhibiting these enzymes, this compound reduces the availability of arginine, which is essential for the proliferation of certain cancer cells and the suppression of immune responses . This inhibition leads to increased immune cell infiltration into tumors and reduced tumor growth .
Comparison with Similar Compounds
Numidargistat dihydrochloride is compared with other arginase inhibitors, such as OATD-02. OATD-02 has demonstrated superior pharmacodynamic activity in rats, with effects on plasma arginine levels comparable to higher doses of this compound . Both compounds are potent inhibitors of arginase and have shown promise in cancer immunotherapy .
List of Similar Compounds:- OATD-02
- INCB01158
- CB-1158
This compound stands out due to its high potency and oral bioavailability, making it a valuable agent in the development of cancer therapies .
Properties
IUPAC Name |
(3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BN3O5.2ClH/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18;;/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18);2*1H/t7-,8-,11-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSLCSYZAQTXGU-DVVKEHQFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCC[C@H]1CN(C[C@]1(C(=O)O)N)C(=O)[C@H](C)N)(O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24BCl2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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